molecular formula C18H34O3 B14164740 Ethyl 14-methyl-3-oxopentadecanoate CAS No. 925703-80-6

Ethyl 14-methyl-3-oxopentadecanoate

Cat. No.: B14164740
CAS No.: 925703-80-6
M. Wt: 298.5 g/mol
InChI Key: NABDQTKMIOWNDK-UHFFFAOYSA-N
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Description

Ethyl 14-methyl-3-oxopentadecanoate is a chemical compound with the molecular formula C₁₈H₃₄O₃. It is an ester derivative of pentadecanoic acid, featuring a methyl group and a keto group on the carbon chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 14-methyl-3-oxopentadecanoate typically involves the esterification of 14-methyl-3-oxopentadecanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 14-methyl-3-oxopentadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 14-methyl-3-oxopentadecanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 14-methyl-3-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The keto group can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 14-methyl-3-oxopentadecanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

925703-80-6

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

ethyl 14-methyl-3-oxopentadecanoate

InChI

InChI=1S/C18H34O3/c1-4-21-18(20)15-17(19)14-12-10-8-6-5-7-9-11-13-16(2)3/h16H,4-15H2,1-3H3

InChI Key

NABDQTKMIOWNDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCCCCCCCCCC(C)C

Origin of Product

United States

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